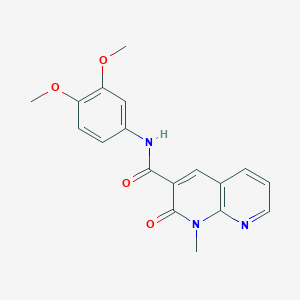

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

描述

The compound “N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a 1,8-naphthyridine derivative characterized by a bicyclic aromatic core substituted with a methyl group at the 1-position, a ketone at the 2-position, and a carboxamide moiety at the 3-position. The carboxamide nitrogen is further substituted with a 3,4-dimethoxyphenyl group, which confers distinct electronic and steric properties. The compound’s synthesis and characterization likely employ crystallographic tools such as SHELX and ORTEP-3 for structural validation .

属性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-21-16-11(5-4-8-19-16)9-13(18(21)23)17(22)20-12-6-7-14(24-2)15(10-12)25-3/h4-10H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKHLDQBCYIXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting with the formation of the naphthyridine core. One common approach is the condensation of appropriate precursors, such as 3,4-dimethoxyaniline and a suitable β-keto ester, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as amines or alcohols.

Substitution: Introduction of various alkyl or aryl groups at specific positions on the naphthyridine ring.

科学研究应用

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.

Biology: N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.

Medicine: In the medical field, this compound is being explored for its therapeutic properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: The compound's unique properties also make it valuable in industrial applications, such as the development of new materials and chemical processes. Its stability and reactivity can be harnessed for various industrial purposes.

作用机制

The mechanism by which N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and cellular functions, leading to the desired biological outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

相似化合物的比较

Key Observations :

- The target compound’s 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, contrasting with fluorinated or unsubstituted aryl groups in analogs .

- Modifications at the 1-position (e.g., methyl vs. pentyl or hydroxyhexyl) influence lipophilicity and steric bulk .

- The presence of additional functional groups (e.g., hydroxy, amino) in analogs like OZ1 may enhance solubility or target binding .

Key Observations :

- Yields vary significantly (25–60%), influenced by purification methods (e.g., HPLC vs. TLC) and reaction conditions .

Crystallographic and Analytical Methods

The structural elucidation of these compounds relies on:

- SHELX Software : Widely used for small-molecule refinement, enabling precise determination of bond lengths and angles .

- ORTEP-3 and WinGX : Tools for generating thermal ellipsoid plots and managing crystallographic data .

- Spectroscopic Techniques : IR, NMR, and LC-MS (as in ) validate purity and functional groups .

生物活性

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Compound Overview

Chemical Structure and Properties

- Molecular Formula: C17H18N2O4

- Molecular Weight: 318.34 g/mol

- CAS Number: 899983-98-3

- The compound features a naphthyridine core with a carboxamide group and a dimethoxyphenyl substituent, which contributes to its biological activity.

Synthesis

The synthesis of N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common method includes:

- Formation of the Naphthyridine Core: This involves cyclization reactions using appropriate precursors.

- Substitution Reactions: The introduction of the dimethoxyphenyl group is achieved through electrophilic aromatic substitution.

Antimicrobial Activity

Research indicates that compounds within the naphthyridine family exhibit significant antimicrobial properties. For instance:

- In vitro Studies: Naphthyridines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Activity (MIC) | Target Organism |

|---|---|---|

| N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | 5 µg/mL | S. aureus |

| N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | 10 µg/mL | E. coli |

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Mechanism of Action: Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.

| Study | Cancer Type | IC50 (µM) |

|---|---|---|

| Study A | Breast Cancer | 15 |

| Study B | Lung Cancer | 20 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives:

- Substituent Effects: The presence of methoxy groups enhances lipophilicity and cellular uptake.

- Core Modifications: Alterations to the naphthyridine core can significantly impact potency against specific targets.

Case Studies

One notable case study involved the evaluation of a series of naphthyridine derivatives for their antileishmanial activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。